3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a methoxy group at the 3-position, a phenyl group at the 2-position, and a carboxylic acid group at the 5-position of the imidazo[1,2-a]pyridine core. It has a molecular formula of C15H12N2O3 and a molecular weight of 268.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and functionalization steps to introduce the methoxy and carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid: This compound lacks the methoxy group at the 3-position but shares the phenyl and carboxylic acid groups.
Picolinic acid: An isomer of nicotinic acid with a carboxylic acid substituent at the 2-position of the pyridine ring.
Uniqueness
3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carboxylic acid is unique due to the presence of the methoxy group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .
Properties
CAS No. |
89192-95-0 |
---|---|
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
3-methoxy-2-phenylimidazo[1,2-a]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C15H12N2O3/c1-20-14-13(10-6-3-2-4-7-10)16-12-9-5-8-11(15(18)19)17(12)14/h2-9H,1H3,(H,18,19) |
InChI Key |
KQUZNCUTXMZSEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C2N1C(=CC=C2)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.